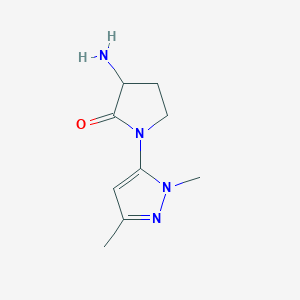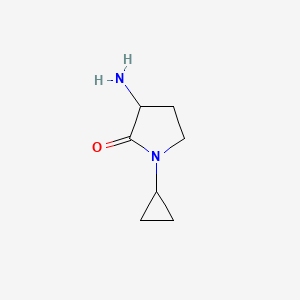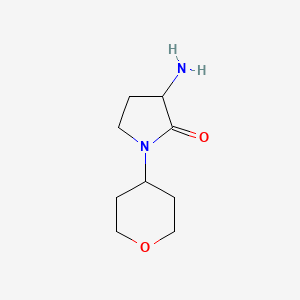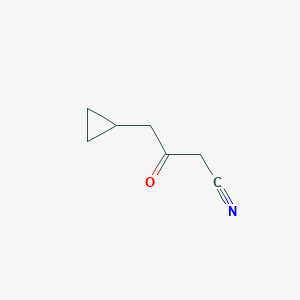
3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-on
Übersicht
Beschreibung
“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a compound with the molecular weight of 194.24 .
Molecular Structure Analysis
The InChI code for “3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is1S/C9H14N4O/c1-6-5-8 (12 (2)11-6)13-4-3-7 (10)9 (13)14/h5,7H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is a powder that should be stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Im Bereich der organischen Synthese dient diese Verbindung als wertvolles Zwischenprodukt. Ihre Struktur, die sowohl Amino- als auch Pyrrolidinon-Funktionsgruppen aufweist, ermöglicht selektive Reaktionen, die zu einer Vielzahl komplexer Moleküle führen können. Sie ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die in vielen Arzneimitteln weit verbreitet sind .
Pharmazeutische Entwicklung
Der Pyrrolidinonring, der in dieser Verbindung vorhanden ist, ist ein häufiges Motiv in der medizinischen Chemie. Er kann zur Herstellung neuartiger biologisch aktiver Verbindungen genutzt werden, insbesondere aufgrund seiner Fähigkeit, aufgrund der sp3-Hybridisierung den Pharmakophorraum effizient zu erforschen. Dieses Strukturmerkmal trägt zur Stereochemie des Moleküls bei, die für die Bindung an enantioselektive Proteine in Arzneimittelzielen entscheidend ist .
Pflanzenschutzmittel
In der Agrochemie werden solche Verbindungen oft als Bausteine für die Synthese von Pestiziden und Herbiziden verwendet. Das Vorhandensein von sowohl Pyrrolidinon- als auch Pyrazolringen könnte möglicherweise zu Produkten führen, die mit bestimmten biologischen Stoffwechselwegen in Schädlingen interagieren und einen gezielten Ansatz zum Pflanzenschutz bieten .
Farbstoffindustrie
Die Molekülstruktur der Verbindung deutet auf eine mögliche Verwendung in der Farbstoffindustrie hin. Obwohl direkte Anwendungen in der Farbstoffsynthse nicht explizit dokumentiert sind, könnten die reaktive Aminogruppe und der Pyrrolidinonring an der Herstellung neuartiger Farbstoffe mit einzigartigen Eigenschaften für Textilien und Materialien beteiligt sein .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung zur Synthese neuer Polymere oder als Modifikator für bestehende Materialien untersucht werden. Ihre Fähigkeit, Bindungen mit verschiedenen Substraten zu bilden, könnte zu Materialien mit verbesserten Eigenschaften führen, wie z. B. erhöhter Haltbarkeit oder spezifischer Interaktion mit Licht oder anderen Energieformen .
Chemische Synthese
Als Zwischenprodukt in der chemischen Synthese kann diese Verbindung zur Entwicklung neuer Reaktionen oder zur Verbesserung bestehender Reaktionen verwendet werden. Ihre einzigartige Struktur kann Wege zur effizienteren Synthese neuer Verbindungen mit gewünschten Eigenschaften oder mit höheren Ausbeuten bieten .
Wirkmechanismus
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its ability to inhibit enzymes, modulate cell signaling pathways, and interact with biomolecules. In the case of DHFR, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one binds to the enzyme and inhibits its activity by blocking its active site. In the case of PDE4, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one binds to the enzyme and modulates its activity by blocking its catalytic site. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been shown to interact with biomolecules such as DNA, RNA, and proteins, and has been studied for its potential to modulate gene expression and protein function.
Biochemical and Physiological Effects
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its potential to modulate biochemical and physiological processes. In the case of DHFR, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been shown to inhibit the enzyme, which can lead to the depletion of nucleic acids and the inhibition of cellular processes. In the case of PDE4, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been shown to modulate the enzyme's activity, which can lead to the inhibition of inflammation. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its potential to interact with biomolecules such as DNA, RNA, and proteins, and has been studied for its potential to modulate gene expression and protein function.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in a high yield using a variety of methods. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its ability to interact with biomolecules, and can be used to modulate biochemical and physiological processes. However, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one also has several limitations for use in laboratory experiments. It is a relatively unstable compound, and can degrade over time. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been studied for its potential to interact with biomolecules, and can be toxic to cells if used at high concentrations.
Zukünftige Richtungen
The potential applications of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one are vast, and there are many possible future directions for research. One potential direction is to further study the mechanism of action of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one, and to identify new targets for its inhibition or modulation. Another potential direction is to study the effects of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one on gene expression and protein function, and to explore its potential to modulate cellular processes. Additionally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one could be further studied for its potential to interact with biomolecules, and to identify new uses for its modulation of biochemical and physiological processes. Finally, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one could be further studied for its potential to be used in the synthesis of new compounds, and to explore its potential to be used as a building block for the synthesis of therapeutic agents.
Safety and Hazards
This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Eigenschaften
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIRSBZSLQZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)



![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)

